Summary of Application: MHY1485 has been shown to potentiate immunogenic cell death (ICD) induction and anti-cancer immunity following irradiation.
Methods of Application: In vitro experiments showed that combined treatment with MHY1485 and X-ray irradiation significantly increased apoptosis and senescence in tumor cells.
Summary of Application: MHY1485 has been used for in vitro activation (IVA) of human ovarian tissue, which is a potential therapeutic treatment for premature ovarian insufficiency (POI) patients.
Methods of Application: The fragmented ovarian tissues of normal women were cultured with MHY1485 in vitro, and then the control and activated ovaries were transplanted into the kidney capsules of ovariectomized mice.
Results: Cultured with MHY1485, ovarian weights increased and endocrine function was restored.
Summary of Application: MHY1485 has been used to suppress autophagy by activating mTOR and inhibiting the fusion of autophagosomes and lysosomes.
Methods of Application: Treatment of rat hepatocytes with MHY1485.
Summary of Application: MHY1485 has been shown to enhance the anti-cancer effects of anti-PD-1 antibody and 5-fluorouracil.
Methods of Application: Co-treatment with MHY1485, an mTOR activator, anti-PD-1 antibody, and 5-fluorouracil.
Summary of Application: MHY1485 has been used to protect against UV-induced skin damage by activating the mTOR-Nrf2 signaling pathway.
Methods of Application: Treatment of UV-treated skin cells with MHY1485.
MHY1485 is a synthetic compound characterized as a potent activator of the mechanistic target of rapamycin (mTOR) pathway. Its chemical structure features a morpholino triazine framework, specifically identified as N-(4-nitrophenyl)-1,3,5-triazin-2-amine. This compound has been studied for its ability to inhibit autophagy by suppressing the fusion between autophagosomes and lysosomes, which is crucial for cellular degradation processes. The synthesis of MHY1485 involves a multi-step reaction starting from cyanuric chloride and includes triethylamine and morpholine as key reactants .
There is no current information available on the specific mechanism of action of this compound.
The primary reaction involving MHY1485 is its interaction with mTOR, a serine/threonine kinase that plays a pivotal role in regulating cellular metabolism, growth, and survival. By activating mTOR, MHY1485 inhibits autophagy, particularly under conditions that typically induce this process, such as nutrient starvation. The compound has been shown to lead to the accumulation of LC3II protein and enlarged autophagosomes in various cell types, indicating its impact on autophagic flux .
MHY1485 exhibits several biological activities:
The synthesis of MHY1485 follows these steps:
MHY1485 has potential applications in various fields:
Research has demonstrated that MHY1485 interacts significantly with mTOR signaling pathways:
Several compounds share structural or functional similarities with MHY1485:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| Rapamycin | Macrolide antibiotic | mTOR inhibition | Well-established immunosuppressant |
| PP242 | ATP-competitive inhibitor | mTOR inhibition | Used primarily for research purposes |
| Torin 1 | ATP-competitive inhibitor | mTOR inhibition | More potent than rapamycin |
| AZD8055 | ATP-competitive inhibitor | mTOR inhibition | Selective for both mTOR complexes |
MHY1485 stands out due to its dual role as an mTOR activator while simultaneously inhibiting autophagy, distinguishing it from other inhibitors that solely suppress mTOR activity .
MHY1485 is systematically named 4,6-dimorpholino-N-(4-nitrophenyl)-1,3,5-triazin-2-amine according to IUPAC nomenclature rules. Its molecular formula is C₁₇H₂₁N₇O₄, with a molecular weight of 387.4 g/mol. The compound features a central 1,3,5-triazine ring substituted with two morpholine groups at the 4- and 6-positions and a 4-nitrophenylamine group at the 2-position. This arrangement confers both hydrophilic (morpholine) and hydrophobic (nitrophenyl) properties, critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₁N₇O₄ |
| Molecular Weight | 387.4 g/mol |
| IUPAC Name | 4,6-dimorpholino-N-(4-nitrophenyl)-1,3,5-triazin-2-amine |
The morpholino-triazine scaffold of MHY1485 consists of a planar 1,3,5-triazine core flanked by two morpholine rings and a nitrophenyl group. While crystallographic data remain unpublished, nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses confirm its structure. Key spectroscopic features include:
Docking simulations reveal that the morpholino groups engage with the ATP-binding pocket of mTOR through hydrogen bonding with Val882 and hydrophobic interactions with Tyr2225. The nitrophenyl group enhances membrane permeability by interacting with lipid bilayers.
MHY1485 exhibits limited aqueous solubility (<0.1 mg/mL in water) but dissolves readily in dimethyl sulfoxide (DMSO; 12.5–50 mg/mL). It is stable at 2–8°C under inert gas but degrades upon prolonged exposure to light or moisture. The experimental partition coefficient (logP) is 2.8, indicating moderate lipophilicity.
| Property | Value |
|---|---|
| Solubility in DMSO | 12.5–50 mg/mL |
| Aqueous Solubility | <0.1 mg/mL |
| logP | 2.8 |
| Stability | Light-sensitive; store at 2–8°C |
The nitro group contributes to its weak basicity (predicted pKa ~4.5), while the morpholine rings enhance solubility in polar aprotic solvents.
MHY1485 is synthesized via a two-step protocol:
Optimization Strategies:
Modifications to the morpholino-triazine scaffold reveal critical SAR trends:
| Modification | Effect on Activity |
|---|---|
| Morpholine Removal | Loss of mTOR binding |
| Nitro → Amino | Reduced potency (IC₅₀ >10 μM) |
| Triazine → Pyrimidine | Inactive |
Key findings:
Notable analogues include Torin1 and PP242, which share the triazine scaffold but function as mTOR inhibitors due to substituted side chains.
MHY1485 (4,6-dimorpholino-N-(4-nitrophenyl)-1,3,5-triazin-2-amine) represents a synthetic small molecule compound with the molecular formula C17H21N7O4 and molecular weight of 387.39 g/mol [1] [2] [3]. This compound functions as a potent mechanistic target of rapamycin activator through direct interactions with the adenosine triphosphate-binding domain of mechanistic target of rapamycin [4] [5] [6].
The adenosine triphosphate-binding domain of mechanistic target of rapamycin adopts a characteristic two-lobe structure consisting of an N-terminal lobe and a larger C-terminal lobe, with a cleft between the two that binds adenosine triphosphate [7]. The mechanistic target of rapamycin kinase domain contains the core phosphoinositide 3-kinase kinase domain fold, but with substantial differences including approximately 200 additional residues of insertions that decorate the common fold [7]. The largest of these insertions is the FK506-binding protein 12-rapamycin binding domain (residues 2021 to 2118) that is inserted within the kinase N-terminal lobe [7].
Molecular docking simulation studies using AutoDock 4.2 have demonstrated that MHY1485 exhibits a higher docking score than PP242, a well-known adenosine triphosphate-competitive mechanistic target of rapamycin inhibitor, suggesting stronger binding affinity to the mechanistic target of rapamycin adenosine triphosphate-binding site [4] [6]. The binding energy calculations revealed values of −7.55 kcal/mol for MHY1485 compared to −7.28 kcal/mol for PP242 [8]. Notably, the adenosine triphosphate binding site of phosphoinositide 3-kinase shares 18% sequence identity and 6.9E-44 e-value similarity with the adenosine triphosphate binding site of mechanistic target of rapamycin, indicating structural conservation that may contribute to MHY1485's binding specificity [6].
MHY1485 modulates mechanistic target of rapamycin kinase activity through allosteric binding mechanisms that differ from traditional adenosine triphosphate-competitive inhibition [6] [9]. The compound was initially expected to inhibit mechanistic target of rapamycin activation based on its morpholino triazine structure, which is known to bind mechanistic target of rapamycin, and its higher docking score compared to PP242 [6]. However, contrary to these expectations, MHY1485 induced activation of mechanistic target of rapamycin, suggesting two possible mechanisms: first, MHY1485 might bind to a different site from the adenosine triphosphate-binding site of mechanistic target of rapamycin; second, MHY1485 might indirectly activate mechanistic target of rapamycin [6].
The allosteric mechanism underlying mechanistic target of rapamycin activation involves conformational changes in the kinase domain controlled by two partially overlapping motifs: the kα9b-helix and the negative regulator domain [9] [10]. When the negative regulator domain is positioned inside the catalytic cleft (negative regulator domain IN state), mechanistic target of rapamycin tends to adopt a deep and closed catalytic cleft due to direct interaction with the FK506-binding protein 12-rapamycin binding domain, which restricts substrate access [9] [10]. Conversely, when the negative regulator domain is in the OUT state, mechanistic target of rapamycin favors an open conformation, exposing the substrate-binding site on the FK506-binding protein 12-rapamycin binding domain and facilitating substrate recruitment [9] [10].
The FK506-binding protein 12-rapamycin binding domain acts as a gatekeeper, with its rapamycin-binding site interacting with substrates to grant them access to the restricted active site [7]. MHY1485-mediated allosteric activation may involve relieving these conformational restrictions, leading to increased mobility of the FK506-binding protein 12-rapamycin binding domain and creating a shallow and open catalytic cleft that allows easier substrate access [9] [10].
MHY1485 treatment significantly increases the phosphorylation of key downstream targets of mechanistic target of rapamycin complex 1, specifically ribosomal protein S6 kinase 1 and eukaryotic initiation factor 4E-binding protein 1 [11] [12] [13]. These phosphorylation events represent critical mechanistic target of rapamycin-dependent signaling cascades that regulate protein synthesis and cellular growth.
ribosomal protein S6 kinase 1 Phosphorylation Mechanisms
MHY1485 treatment increases phosphorylation of ribosomal protein S6 kinase 1 and its downstream target, ribosomal protein S6 [11] [14] [12]. In ovarian tissue, treatment with MHY1485 for 3 hours increased phosphorylation of mechanistic target of rapamycin as well as ribosomal protein S6 kinase 1 and ribosomal protein S6 [14]. Multiple studies have confirmed that MHY1485 increases phospho-mechanistic target of rapamycin levels and phosphorylation of downstream ribosomal protein S6 kinase 1 and ribosomal protein S6 proteins without affecting total mechanistic target of rapamycin content, total ribosomal protein S6 kinase 1, and ribosomal protein S6 levels [11].
The mechanistic target of rapamycin complex 1-ribosomal protein S6 kinase 1 pathway regulates multiple cellular functions including cell cycle, apoptosis, glucose metabolism, protein synthesis, and autophagy [15]. Site-specific mechanistic target of rapamycin phosphorylation, particularly at Ser1261, has been demonstrated to regulate mechanistic target of rapamycin complex 1 function and promote mechanistic target of rapamycin complex 1-mediated substrate phosphorylation, including ribosomal protein S6 kinase 1 [16]. This phosphorylation promotes mechanistic target of rapamycin complex 1-mediated substrate phosphorylation and cell growth to increased cell size [16].
eukaryotic initiation factor 4E-binding protein 1 Phosphorylation Dynamics
MHY1485 treatment increases phosphorylation of eukaryotic initiation factor 4E-binding protein 1 at multiple sites, including threonine 37 and threonine 46 [12] [13] [17]. In mast cells, MHY1485 treatment increased ribosomal protein S6 kinase and eukaryotic initiation factor 4E-binding protein 1 phosphorylation, which are downstream targets of mechanistic target of rapamycin complex 1 [12]. Similarly, in cancer cell lines, co-treatment with MHY1485 and radiation resulted in significant increases in the levels of phosphorylated mechanistic target of rapamycin, ribosomal protein S6, and eukaryotic initiation factor 4E-binding protein 1 [13].
The phosphorylation of eukaryotic initiation factor 4E-binding protein 1 follows a hierarchical, two-step mechanism where threonine 37 and threonine 46 are efficiently phosphorylated in vitro by mechanistic target of rapamycin when eukaryotic initiation factor 4E-binding protein 1 is bound to eukaryotic initiation factor 4E [17]. While phosphorylation by mechanistic target of rapamycin at threonine 37 and threonine 46 does not prevent the binding of eukaryotic initiation factor 4E-binding protein 1 to eukaryotic initiation factor 4E, it primes eukaryotic initiation factor 4E-binding protein 1 for subsequent phosphorylation at serine 65 and threonine 70 [17]. Mutational analysis has demonstrated that phosphorylation of threonine 37/threonine 46 is required for subsequent phosphorylation of several carboxy-terminal serum-sensitive sites [17].
MHY1485 exerts potent inhibitory effects on autophagic flux through multiple mechanistic pathways that converge on the disruption of autophagosome-lysosome fusion [4] [5]. The compound suppresses basal autophagic flux, and this inhibitory effect becomes clearly confirmed in cells under starvation conditions, which normally represent strong physiological inducers of autophagy [4] [5].
MHY1485 treatment leads to dose- and time-dependent accumulation of light chain 3-II protein, which serves as a reliable marker of autophagosome number [4] [5] [18]. light chain 3 is the only known protein that is specifically associated with all types of autophagic membranes, including phagophore, autophagosome, and autolysosome [19]. The amount of light chain 3-II correlates well with the number of autophagosomes, providing a good index of autophagy induction [19].
The light chain 3 processing pathway involves initial synthesis in an unprocessed form (prolight chain 3), which is cleaved at its C-terminal by ATG4 to form cytoplasmic light chain 3-I [19]. light chain 3-I is then conjugated to phosphatidylethanolamine to become membrane-bound light chain 3-II through an ubiquitination-like reaction mediated by ATG7 (E1) and ATG3 (E2) [19]. The lipidated light chain 3-II binds to both inner and outer membranes of autophagosomes, with the former being degraded after fusion with lysosomes, whereas light chain 3 on the outer membrane is deconjugated by ATG4 and returns to the cytosol [19].
Under normal autophagy conditions, light chain 3-II accumulation represents a balance between autophagosome formation and degradation [18] [19]. However, MHY1485 treatment disrupts this balance by specifically inhibiting the degradation phase while not significantly affecting autophagosome formation [4] [5]. This selective inhibition results in progressive light chain 3-II accumulation that reflects impaired autophagic flux rather than increased autophagy induction.
The light chain 3-II accumulation induced by MHY1485 differs from that observed with autophagy inducers, which typically increase both autophagosome formation and their subsequent degradation [18] [19]. In contrast, MHY1485-mediated light chain 3-II accumulation occurs specifically due to fusion blockade, creating a scenario where autophagosomes form normally but cannot progress to degradation [4] [5]. This mechanism explains why MHY1485 treatment leads to both light chain 3-II accumulation and enlarged autophagosome formation simultaneously.
MHY1485 potently suppresses lysosomal fusion processes that are essential for autophagosome maturation [4] [5] [20]. Decreased co-localization of autophagosomes and lysosomes in confocal microscopic images has revealed the inhibitory effect of MHY1485 on lysosomal fusion during starvation-induced autophagy [4] [5]. This fusion suppression represents the primary mechanism by which MHY1485 inhibits autophagic flux.
Autophagosome-Lysosome Fusion Machinery
The fusion of autophagosomes with lysosomes requires sophisticated molecular machinery involving multiple protein families [21] [22]. Several functional molecules participate in this membrane fusion process, including the Rab family of small guanosine triphosphatases, soluble N-ethylmaleimide-sensitive factor attachment protein receptor proteins, tethering factors, and phosphoinositides [22]. The movement of autophagosomes and lysosomes through the cytoskeleton, including microtubules and microfilaments, also facilitates autophagosome-lysosome fusion [22].
Upon stimulation, multiple lysosomes form clusters around individual autophagosomes, setting the stage for membrane fusion [21]. The soluble N-ethylmaleimide-sensitive factor attachment protein receptor protein on lysosomes, vesicle-associated membrane protein 8, plays an important role in forming this prefusion state of lysosomal clusters [21]. Phosphorylation of vesicle-associated membrane protein 8 not only reduces spontaneous fusion for minimizing autophagic flux under normal conditions but also preassembles multiple lysosomes to increase fusion probability for resuming autophagy upon stimulation [21].
MHY1485-Mediated Fusion Inhibition
MHY1485 specifically targets the autophagosome-lysosome fusion step without significantly affecting earlier stages of autophagy initiation [4] [5]. The levels of p62 and beclin-1, key proteins involved in autophagy initiation and cargo recognition, do not show significant changes after treatment with MHY1485 [4] [5]. This selectivity indicates that MHY1485 acts downstream of autophagosome formation but upstream of cargo degradation.
The compound's fusion suppression mechanism likely involves interference with the molecular machinery required for autophagosome-lysosome membrane fusion [4] [5]. This could include disruption of Rab protein recruitment, interference with soluble N-ethylmaleimide-sensitive factor attachment protein receptor complex formation, or impairment of tethering factor function. The specific molecular targets of MHY1485's fusion inhibition require further investigation to fully elucidate the mechanism.
Consequences for Autophagosome Maturation
The suppression of lysosomal fusion by MHY1485 leads to several downstream consequences that collectively impair autophagosome maturation [4] [5]. First, autophagosomes become enlarged due to continued membrane incorporation without corresponding degradation [4] [5]. Second, light chain 3-II accumulates progressively as it cannot be degraded through the normal autophagosome-lysosome fusion pathway [4] [5]. Third, cellular cargo that would normally be degraded through autophagy remains sequestered within non-functional autophagosomes.
This disruption of autophagosome maturation creates a cellular environment where autophagy cannot fulfill its normal homeostatic functions [23] [24]. Lysosomes play a general role in preventing autophagy via supporting mechanistic target of rapamycin activity, and disruption of this relationship can have complex effects on cellular metabolism [24]. The accumulation of non-functional autophagosomes may contribute to "autophagy stress" that could affect cellular viability under certain conditions.
MHY1485 treatment establishes complex cross-talk between mechanistic target of rapamycin activation and endoplasmic reticulum stress responses that significantly impacts cellular homeostasis [25] [13] [26] [27]. This interaction represents a critical regulatory axis where mechanistic target of rapamycin signaling modulates endoplasmic reticulum stress responses, while endoplasmic reticulum stress conditions can reciprocally influence mechanistic target of rapamycin activity.
Endoplasmic Reticulum Stress Induction by MHY1485
MHY1485 treatment results in significant increases in endoplasmic reticulum stress markers, particularly C/EBP Homologous Protein and Binding immunoglobulin Protein expression [13]. In both CT26 and LLC cancer cell lines, MHY1485 treatment resulted in significant increases in C/EBP Homologous Protein protein levels under both non-irradiation and irradiation conditions [13]. Binding immunoglobulin Protein levels were significantly increased in cells subjected to the combination of MHY1485 and radiation compared to those subjected to radiation alone [13].
The endoplasmic reticulum stress response represents a cellular adaptation mechanism initiated when protein folding capacity is overwhelmed [27] [28]. When autophagy is induced, calcium concentration in the endoplasmic reticulum lumen increases, leading to calcium overload, accumulation of misfolded proteins in the endoplasmic reticulum lumen, and induction of endoplasmic reticulum stress [27]. To promote cell survival, the unfolded protein response is initiated through activation of three unfolded protein response receptor proteins: protein kinase ribonucleic acid-like endoplasmic reticulum kinase, inositol-requiring enzyme-1, and activating transcription factor 6 [27].
mechanistic Target of Rapamycin-Mediated Endoplasmic Reticulum Stress Regulation
The mechanistic target of rapamycin pathway serves as a mechanistic link between oxygen-glucose deprivation-induced endoplasmic reticulum stress and autophagy regulation [26]. Studies in cytotrophoblast cells have demonstrated that mechanistic target of rapamycin is a mechanistic link between oxygen-glucose deprivation-induced endoplasmic reticulum stress and autophagy, playing an essential role in placental pathophysiology [26]. When endoplasmic reticulum stress is induced, it leads to increased regulated in development and DNA damage responses-1 expression, phosphorylated tuberous sclerosis complex 2, and autophagy levels while decreasing mechanistic target of rapamycin activity [26].
MHY1485 administration can modulate this cross-talk by activating mechanistic target of rapamycin signaling, which subsequently affects endoplasmic reticulum stress responses [26]. The administration of MHY1485 to oxygen-glucose deprivation-treated cells decreased autophagy levels, demonstrating the regulatory relationship between mechanistic target of rapamycin activation and cellular stress responses [26]. This indicates that mechanistic target of rapamycin activation by MHY1485 can override endoplasmic reticulum stress-induced autophagy under certain conditions.
Integrated Stress Response Pathways
The cross-talk between mechanistic target of rapamycin activation and endoplasmic reticulum stress involves multiple integrated stress response pathways [27]. An inositol-requiring enzyme-1-mechanistic target of rapamycin-protein kinase ribonucleic acid-like endoplasmic reticulum kinase axis has been identified that coordinates autophagy and endoplasmic reticulum stress responses [27]. During prolonged endoplasmic reticulum stress, protein kinase ribonucleic acid-like endoplasmic reticulum kinase and inositol-requiring enzyme-1 activation occurs, with inositol-requiring enzyme-1-mediated autophagic flux and protein kinase ribonucleic acid-like endoplasmic reticulum kinase-mediated endoplasmic reticulum stress-apoptosis being activated [27].
MHY1485 treatment influences this integrated response by promoting endoplasmic reticulum stress through protein kinase ribonucleic acid-like endoplasmic reticulum kinase activation [27]. Studies have shown that MHY1485 increased the expression levels of protein kinase ribonucleic acid-like endoplasmic reticulum kinase, caspase-12, and C/EBP Homologous Protein, and this effect was reversed by protein kinase ribonucleic acid-like endoplasmic reticulum kinase inhibitor GSK2606414 [27]. This suggests that mechanistic target of rapamycin activation by MHY1485 promotes endoplasmic reticulum stress-apoptosis via protein kinase ribonucleic acid-like endoplasmic reticulum kinase.
Cellular Outcomes of Cross-Talk
The cross-talk between mechanistic target of rapamycin activation and endoplasmic reticulum stress results in complex cellular outcomes that depend on the duration and intensity of treatment [13] [27]. MHY1485 treatment significantly increased phosphorylated c-Jun N-Terminal Kinase levels, a mediator of C/EBP Homologous Protein expression and apoptosis, under both non-irradiation and irradiation conditions [13]. This indicates that the apoptosis and senescence induced by MHY1485 treatment may be associated with endoplasmic reticulum stress induction.
The mechanistic target of rapamycin-endoplasmic reticulum stress cross-talk also affects autophagy regulation through multiple feedback mechanisms [27] [24]. mechanistic target of rapamycin can inhibit autophagy and promote endoplasmic reticulum stress-apoptosis through protein kinase ribonucleic acid-like endoplasmic reticulum kinase, while simultaneously affecting the balance between cell survival and death pathways [27]. This creates a complex regulatory network where MHY1485-mediated mechanistic target of rapamycin activation can simultaneously promote cell survival through enhanced protein synthesis while inducing cell death through endoplasmic reticulum stress, depending on cellular context and stress conditions.
| Parameter | Control Conditions | MHY1485 Treatment | Mechanism | Reference |
|---|---|---|---|---|
| mechanistic Target of Rapamycin Activation | ||||
| p-mechanistic target of rapamycin (Ser2448) | Baseline levels | Significantly increased | Direct binding to mechanistic target of rapamycin | [4] [6] [11] |
| p-ribosomal protein S6 kinase 1 | Baseline levels | Increased phosphorylation | Downstream substrate activation | [11] [14] [12] |
| p-eukaryotic initiation factor 4E-binding protein 1 | Baseline levels | Increased (Thr37/46) | mechanistic target of rapamycin complex 1-mediated phosphorylation | [12] [13] [17] |
| Autophagy Parameters | ||||
| light chain 3-II Accumulation | Normal turnover | Dose/time-dependent increase | Fusion blockade prevents degradation | [4] [5] |
| Autophagosome Size | Normal morphology | Enlarged structures | Incomplete maturation | [4] [5] |
| Autophagosome-Lysosome Fusion | Active fusion | Suppressed/Inhibited | Direct fusion interference | [4] [5] |
| Endoplasmic Reticulum Stress | ||||
| C/EBP Homologous Protein Expression | Baseline | Significantly increased | Stress response activation | [13] |
| p-c-Jun N-Terminal Kinase | Baseline | Significantly increased | Stress signaling cascade | [13] |
| Binding immunoglobulin Protein Expression | Baseline | Increased (with radiation) | Unfolded protein response | [13] |
MHY1485 demonstrates significant capacity to induce apoptosis through oxidative stress-mediated mechanisms, particularly when combined with other therapeutic interventions. Research utilizing murine tumor cell lines has revealed that MHY1485 treatment substantially enhances radiation-induced apoptosis through multiple interconnected pathways involving reactive oxygen species generation and endoplasmic reticulum stress activation [1] [2] [3].
In comprehensive studies using murine CT26 and Lewis lung carcinoma cell lines, combined treatment with MHY1485 and X-ray irradiation significantly increased apoptosis markers compared to radiation treatment alone [1]. The mechanism involves enhanced oxidative stress, as evidenced by increased mitochondrial reactive oxygen species production, elevated superoxide levels, and enhanced lipid peroxidation [1]. Flow cytometry analysis demonstrated that MHY1485 treatment increased the proportion of annexin V-positive cells, indicating early apoptotic changes, while also causing decreased mitochondrial membrane potential as measured by JC-1 staining [1] [2].
The oxidative stress pathway activated by MHY1485 involves complex mitochondrial dysfunction. Treatment with MHY1485 resulted in increased mitochondrial volume under irradiation conditions, accompanied by enhanced superoxide production and lipid peroxidation [1]. These changes suggest that MHY1485 promotes mitochondrial dysfunction, which serves as a primary source of reactive oxygen species generation and subsequent apoptotic signaling cascades [4].
Endoplasmic reticulum stress represents another critical component of MHY1485-induced apoptosis. Combined treatment with MHY1485 and radiation significantly increased expression of key endoplasmic reticulum stress markers, including C/EBP Homologous Protein and Binding immunoglobulin Protein [1]. The elevated C/EBP Homologous Protein levels activate the JNK signaling pathway, which promotes apoptosis through activation of proapoptotic proteins [1] [5]. Phosphorylated c-Jun N-Terminal Kinase levels were significantly increased in both CT26 and Lewis lung carcinoma cells following MHY1485 treatment under both non-irradiation and irradiation conditions [1].
The apoptotic mechanism also involves disruption of cellular calcium homeostasis and protein folding machinery. MHY1485 treatment enhanced endoplasmic reticulum stress by potentially inhibiting the fusion between autophagosomes and lysosomes, leading to accumulation of misfolded proteins and activation of the unfolded protein response [1] [6]. This process creates a cascade effect where overwhelming endoplasmic reticulum stress ultimately results in apoptotic cell death through multiple signaling pathways.
Research in hepatocellular carcinoma models has further demonstrated that MHY1485 enhances chemotherapy-induced apoptosis. In HepG2 cells, MHY1485 combined with adriamycin effectively inhibited tolerance to chemotherapy and enhanced drug efficacy through activation of mechanistic target of rapamycin and inhibition of autophagy processes [7]. The treatment resulted in activation of multiple caspase pathways, including caspase-3, caspase-8, and caspase-9, confirming the multi-pathway nature of MHY1485-induced apoptosis [7].
MHY1485 exhibits pronounced effects on cellular senescence induction, particularly through mechanisms involving p21 protein stabilization and modulation of senescence-associated secretory phenotype factors within tumor microenvironments. The compound's ability to promote senescence represents a distinct mechanism from its apoptotic effects, contributing to comprehensive tumor suppression strategies [1] [8] [9].
Mechanistic studies have revealed that MHY1485 treatment significantly promotes senescence in tumor cells through p21 protein stabilization without corresponding increases in p21 messenger ribonucleic acid levels [1]. This finding indicates that MHY1485 affects post-translational regulation of p21 rather than transcriptional activation. The stabilization mechanism likely involves prevention of proteasome-dependent degradation of p21 protein, possibly through enhanced acetylase activity of Tip60, which has been shown to suppress proteasome-dependent degradation of p21 [1] [10].
In both CT26 and Lewis lung carcinoma cell lines, MHY1485 treatment resulted in significant increases in p21 protein levels under both non-irradiation and irradiation conditions [1]. The elevated p21 levels were associated with enhanced senescence markers, including increased senescence-associated beta-galactosidase activity and characteristic morphological changes associated with senescent cells [1]. These effects were particularly pronounced when MHY1485 was combined with radiation therapy, suggesting synergistic mechanisms in senescence induction.
The tumor microenvironment modifications induced by MHY1485-promoted senescence involve complex changes in secretory phenotypes and intercellular communication. Senescent cells generated through MHY1485 treatment produce senescence-associated secretory phenotype factors that can influence surrounding cells within the tumor microenvironment [11] [9]. These secretory factors include inflammatory cytokines, chemokines, matrix remodeling factors, and growth factors that collectively alter the characteristics of adjacent stromal, immune, and cancer cells [9].
The context-dependent nature of senescence effects in tumor microenvironments is particularly relevant for MHY1485 treatment outcomes. While senescence can provide tumor-suppressive effects through senescence surveillance mechanisms, it may also contribute to tumor-promoting effects in certain contexts, particularly through suppression of anti-tumor immunity in cancer-associated fibroblasts and senescent T cells [9]. The specific outcomes depend on the cell type, process of senescence induction, and the broader microenvironmental context [11] [9].
Endoplasmic reticulum stress pathways play crucial roles in MHY1485-induced senescence promotion. The compound's ability to enhance endoplasmic reticulum stress through increased C/EBP Homologous Protein and Binding immunoglobulin Protein expression contributes to senescence induction through multiple mechanisms [1]. Overwhelming endoplasmic reticulum stress has been shown to result in senescence through activation of stress response pathways and cell cycle checkpoint mechanisms [12] [13].
Research indicates that MHY1485-induced senescence involves mitochondrial dysfunction and oxidative stress pathways similar to those observed in apoptosis, but with different outcome determinants [1] [8]. The balance between apoptosis and senescence induction appears to depend on the severity of cellular stress, the efficiency of DNA repair mechanisms, and the cellular context. Cells with moderate stress levels and functional DNA repair machinery tend toward senescence, while those with severe damage progress to apoptosis [8].
MHY1485 demonstrates complex effects on cellular metabolism, particularly regarding glycolytic pathways and branched-chain amino acid catabolism, with outcomes varying significantly based on cellular context and experimental conditions. The compound's role as a mechanistic target of rapamycin activator places it at the center of metabolic regulatory networks that control energy homeostasis and biosynthetic processes [14] [12] [15].
Glycolytic pathway modulation by MHY1485 occurs through mechanistic target of rapamycin-dependent mechanisms that influence key glycolytic enzymes and glucose transporters. Research demonstrates that mechanistic target of rapamycin activation enhances glycolysis by directly or indirectly modulating expression of glycolytic enzymes, including glucose transporter 1, hexokinase 2, 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3, and pyruvate kinase M2 [16] [17]. The mechanistic target of rapamycin complex 1 enhances transcription and expression of these glycolytic enzymes by directly regulating activity of key transcription factors, hypoxia-inducible factor 1-alpha and Myc, resulting in upregulation of glycolysis [16] [17].
However, experimental evidence regarding MHY1485's direct effects on glycolysis presents mixed results depending on the cellular model studied. In colorectal cancer cells, reduced mitochondrial pyruvate carrier 2 expression led to enhanced aerobic glycolysis through mechanistic target of rapamycin pathway regulation, and addition of MHY1485 reversed the inhibitory effects of mitochondrial pyruvate carrier 2 overexpression on aerobic glycolysis [18]. This finding suggests that MHY1485 can promote glycolytic metabolism in contexts where mechanistic target of rapamycin activation supports metabolic reprogramming toward glucose utilization.
In contrast, studies using C2C12 myotubes revealed that MHY1485 treatment did not significantly alter cellular metabolism or mechanistic target of rapamycin phosphorylation under the experimental conditions tested [12]. This unexpected finding highlights the complexity of mechanistic target of rapamycin signaling and suggests that MHY1485's metabolic effects may be highly context-dependent, requiring specific cellular conditions or co-treatments to manifest significant changes in glycolytic flux [12].
Branched-chain amino acid catabolism represents another area where MHY1485 effects demonstrate complexity and context dependence. The mechanistic target of rapamycin pathway has established connections to branched-chain amino acid metabolism, as these amino acids can activate mechanistic target of rapamycin complex 1 and influence protein synthesis pathways [12] [15]. However, direct experimental evidence for MHY1485's impact on branched-chain amino acid catabolism shows limited effects in several studied models.
Comprehensive analysis of branched-chain amino acid metabolism in C2C12 myotubes treated with MHY1485 revealed no significant changes in indicators of branched-chain amino acid metabolism or extracellular branched-chain amino acid content [12]. The lack of measurable effects on branched-chain amino acid catabolism was observed despite the theoretical expectation that mechanistic target of rapamycin activation should influence these pathways [12]. This finding suggests that MHY1485's effects on branched-chain amino acid metabolism may require longer treatment periods, higher concentrations, or specific metabolic contexts to become apparent.
Research in vascular smooth muscle cells has provided evidence for more complex interactions between MHY1485 and branched-chain amino acid metabolism. In models of thoracic aortic dissection, branched-chain amino acid catabolic defects were associated with mechanistic target of rapamycin hyperactivation, and co-treatment with MHY1485 reversed beneficial effects of branched-chain ketoacid dehydrogenase kinase inhibition by reactivating mechanistic target of rapamycin signaling [19] [20]. This research indicates that MHY1485 can influence branched-chain amino acid metabolism indirectly through mechanistic target of rapamycin pathway modulation, particularly in pathological contexts involving metabolic dysfunction.
The relationship between MHY1485 treatment and metabolic reprogramming also involves mitochondrial function and oxidative metabolism. While some studies suggest that mechanistic target of rapamycin activation can promote mitochondrial biogenesis and function through peroxisome proliferator-activated receptor gamma coactivator 1-alpha pathways [14], other research indicates that MHY1485 treatment can lead to mitochondrial dysfunction and increased reactive oxygen species production [1]. These apparently contradictory effects likely reflect the complex and context-dependent nature of mechanistic target of rapamycin signaling in metabolic regulation.
MHY1485 exerts significant immunomodulatory effects through enhancement of major histocompatibility complex class I antigen presentation and modulation of cytokine secretion patterns, contributing to improved anti-tumor immune responses and altered inflammatory microenvironments. These effects represent critical mechanisms through which MHY1485 influences cancer therapy outcomes and immune system function [21] [22] [6] [23].
Major histocompatibility complex class I presentation enhancement represents one of the most significant immunomodulatory effects of MHY1485 treatment. Research utilizing tumor-bearing mouse models demonstrated that combination treatment with MHY1485 and radiation significantly increased major histocompatibility complex class I expression compared to radiation treatment alone [21] [22]. This enhanced expression facilitates improved recognition of tumor cells by CD8+ T cells, which identify cancers by recognizing peptide-major histocompatibility complex class I complexes generated through the major histocompatibility complex class I antigen presentation pathway [21] [22].
The mechanism underlying enhanced major histocompatibility complex class I presentation involves complex interactions between endoplasmic reticulum stress, oxidative stress, and immunogenic cell death pathways. MHY1485 treatment promotes immunogenic cell death more effectively than radiation treatment alone, as evidenced by increased expression of immunogenic cell death markers including adenosine triphosphate release, high mobility group box 1 secretion, and calreticulin membrane expression [21] [22]. These damage-associated molecular patterns serve as 'find-me' and 'eat-me' signals that attract and activate antigen-presenting cells, ultimately leading to enhanced immune responses against tumor antigens [21] [22].
Extracellular adenosine triphosphate functions as a prominent 'find-me' signal for dendritic cell precursors and macrophages, while high mobility group box 1 accelerates processing of phagocytic cargo in dendritic cells and facilitates antigen presentation to T cells [21] [22]. Surface-exposed calreticulin binds to CD91 expressed by antigen-presenting cells and promotes engulfment of dead cells and debris, completing the immunogenic cell death cascade that enhances tumor immunogenicity [21] [22].
Clinical relevance of these findings is supported by research demonstrating that major histocompatibility complex class I expression levels correlate with radiopharmaceutical therapy efficacy in cancer treatment [24]. Studies using murine melanoma cell lines with different major histocompatibility complex class I expression levels showed that higher expression was associated with enhanced treatment responses, particularly in immunocompetent animals compared to immunodeficient models [24]. This research supports the potential therapeutic value of MHY1485's ability to enhance major histocompatibility complex class I presentation.
Cytokine secretion modulation by MHY1485 demonstrates context-dependent effects that can be either pro-inflammatory or anti-inflammatory depending on the cellular environment and treatment conditions. In mast cell studies, MHY1485 treatment significantly decreased release of pro-inflammatory cytokines, including interleukin-6 and tumor necrosis factor alpha, following high-affinity immunoglobulin E receptor stimulation [6] [23]. This effect was accompanied by decreased beta-hexosaminidase release, indicating reduced mast cell degranulation and overall suppression of immediate hypersensitivity responses [6] [23].
The mechanism of cytokine suppression in mast cells involves hyperactivation of mechanistic target of rapamycin complex 1 signaling while simultaneously suppressing mechanistic target of rapamycin complex 2 pathways [6] [23]. MHY1485 treatment increased ribosomal protein S6 kinase and eukaryotic translation initiation factor 4E-binding protein 1 phosphorylation, downstream targets of mechanistic target of rapamycin complex 1, but decreased phosphorylation of Akt on the mechanistic target of rapamycin complex 2 target site serine 473 [6] [23]. This differential regulation of mechanistic target of rapamycin complexes contributes to the anti-inflammatory effects observed in mast cell activation models.
In contrast to the anti-inflammatory effects observed in mast cells, MHY1485 treatment in tumor models promotes pro-inflammatory immune responses that enhance anti-tumor immunity. Research demonstrated that MHY1485 treatment suppresses tumor growth in vivo when combined with radiation and increases levels of interferon-gamma, tumor necrosis factor, interleukin-2, and interleukin-12 in the spleen [21]. These cytokines represent key components of type 1 helper T cell and cytotoxic T lymphocyte responses that are essential for effective anti-tumor immunity [21].
The enhanced cytokine production in tumor models was accompanied by increased presence of CD8+ T cells within tumor tissues, indicating improved immune cell infiltration and activation [21]. This finding suggests that MHY1485 treatment converts irradiated tumors into more effective vaccines by enhancing the immunogenic potential of tumor cells and promoting robust immune responses [21]. The apparent contradiction between anti-inflammatory effects in mast cells and pro-inflammatory effects in tumor models highlights the context-dependent nature of MHY1485's immunomodulatory actions.